Cas no 2171246-65-2 ((1S)-1-3-ethyl-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine)

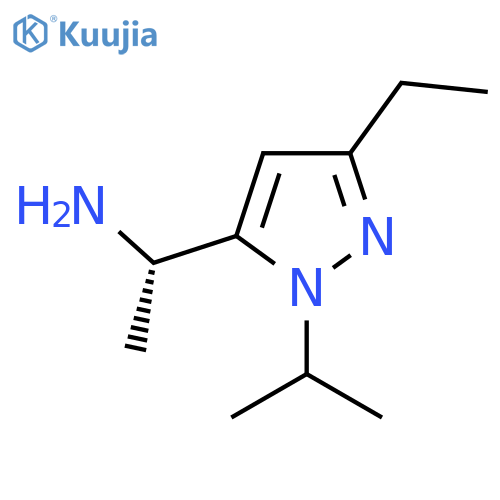

2171246-65-2 structure

商品名:(1S)-1-3-ethyl-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine

(1S)-1-3-ethyl-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine 化学的及び物理的性質

名前と識別子

-

- (1S)-1-3-ethyl-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine

- (1S)-1-[3-ethyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine

- EN300-1616959

- 2171246-65-2

-

- インチ: 1S/C10H19N3/c1-5-9-6-10(8(4)11)13(12-9)7(2)3/h6-8H,5,11H2,1-4H3/t8-/m0/s1

- InChIKey: NNTUEKPLWROAKN-QMMMGPOBSA-N

- ほほえんだ: N1(C(=CC(CC)=N1)[C@H](C)N)C(C)C

計算された属性

- せいみつぶんしりょう: 181.157897619g/mol

- どういたいしつりょう: 181.157897619g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 158

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 43.8Ų

(1S)-1-3-ethyl-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1616959-10.0g |

(1S)-1-[3-ethyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine |

2171246-65-2 | 10g |

$5467.0 | 2023-06-04 | ||

| Enamine | EN300-1616959-5000mg |

(1S)-1-[3-ethyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine |

2171246-65-2 | 5000mg |

$3687.0 | 2023-09-23 | ||

| Enamine | EN300-1616959-1000mg |

(1S)-1-[3-ethyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine |

2171246-65-2 | 1000mg |

$1272.0 | 2023-09-23 | ||

| Enamine | EN300-1616959-250mg |

(1S)-1-[3-ethyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine |

2171246-65-2 | 250mg |

$1170.0 | 2023-09-23 | ||

| Enamine | EN300-1616959-1.0g |

(1S)-1-[3-ethyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine |

2171246-65-2 | 1g |

$1272.0 | 2023-06-04 | ||

| Enamine | EN300-1616959-10000mg |

(1S)-1-[3-ethyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine |

2171246-65-2 | 10000mg |

$5467.0 | 2023-09-23 | ||

| Enamine | EN300-1616959-0.1g |

(1S)-1-[3-ethyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine |

2171246-65-2 | 0.1g |

$1119.0 | 2023-06-04 | ||

| Enamine | EN300-1616959-2.5g |

(1S)-1-[3-ethyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine |

2171246-65-2 | 2.5g |

$2492.0 | 2023-06-04 | ||

| Enamine | EN300-1616959-100mg |

(1S)-1-[3-ethyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine |

2171246-65-2 | 100mg |

$1119.0 | 2023-09-23 | ||

| Enamine | EN300-1616959-0.25g |

(1S)-1-[3-ethyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine |

2171246-65-2 | 0.25g |

$1170.0 | 2023-06-04 |

(1S)-1-3-ethyl-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine 関連文献

-

Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

2171246-65-2 ((1S)-1-3-ethyl-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine) 関連製品

- 506-17-2(cis-Vaccenic acid)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量